molecular formula C16H23N5O2S B4052407 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B4052407
M. Wt: 349.5 g/mol
InChI Key: PGIVFHNKLYMNQS-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15724617 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Involvement in Histamine H4 Receptor Ligands Research

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide has been studied as part of a series of 2-aminopyrimidines synthesized as ligands of the histamine H4 receptor (H4R). This research aimed to optimize potency, leading to the discovery of compound 4, which showed potential as an anti-inflammatory agent and had antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Role in Synthesis of Heterocycles for Insecticidal Assessment

This compound has been utilized as a versatile precursor for synthesizing various heterocycles, such as pyrrole, pyridine, coumarin, and thiazole. These synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting its potential in the development of insecticides (Fadda et al., 2017).

Contribution to Antimicrobial Activity Research

Further research into this compound includes its role in the synthesis of new heterocycles that incorporate antipyrine moieties. These compounds have been tested and evaluated as antimicrobial agents, showing the compound's relevance in developing new antimicrobial solutions (Bondock et al., 2008).

Application in Antiproliferative Activity Studies

Additionally, this compound has been involved in the synthesis of new functionalized pyridine-linked thiazole derivatives. These derivatives have been studied for their antiproliferative activities against various cancer cell lines, indicating its significance in cancer research and potential therapeutic applications (Alqahtani & Bayazeed, 2020).

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-10-17-14(23-20-10)11-6-5-7-21(11)8-13(22)19-15-18-12(9-24-15)16(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVFHNKLYMNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2CC(=O)NC3=NC(=CS3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Reactant of Route 4
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide
Reactant of Route 6
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.